2-Methoxy-N-(4-methoxy-3-(trifluoromethyl)benzyl)ethanamine
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Overview
Description
2-Methoxy-N-(4-methoxy-3-(trifluoromethyl)benzyl)ethanamine is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(4-methoxy-3-(trifluoromethyl)benzyl)ethanamine typically involves multiple steps, starting with the preparation of the benzylamine derivative. One common method involves the reaction of 4-methoxy-3-(trifluoromethyl)benzaldehyde with methoxyethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(4-methoxy-3-(trifluoromethyl)benzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxy-3-(trifluoromethyl)benzaldehyde, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives .
Scientific Research Applications
2-Methoxy-N-(4-methoxy-3-(trifluoromethyl)benzyl)ethanamine has several applications in scientific research:
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored as a potential pharmaceutical intermediate due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(4-methoxy-3-(trifluoromethyl)benzyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. This can lead to more potent and longer-lasting effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)benzylamine
- 2-Methoxy-4-(trifluoromethyl)benzylamine
- 3-Methoxy-4-(trifluoromethyl)benzylamine
Uniqueness
2-Methoxy-N-(4-methoxy-3-(trifluoromethyl)benzyl)ethanamine is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .
Properties
IUPAC Name |
2-methoxy-N-[[4-methoxy-3-(trifluoromethyl)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO2/c1-17-6-5-16-8-9-3-4-11(18-2)10(7-9)12(13,14)15/h3-4,7,16H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMHZMYXCIXSAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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